molecular formula C12H18O2 B14397759 6-Pentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one CAS No. 89858-91-3

6-Pentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one

Cat. No.: B14397759
CAS No.: 89858-91-3
M. Wt: 194.27 g/mol
InChI Key: PUCZWWNQDLSREK-UHFFFAOYSA-N
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Description

6-Pentyl-8-oxabicyclo[321]oct-6-EN-3-one is a bicyclic compound with a unique structure that includes an oxygen bridge and a pentyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Pentyl-8-oxabicyclo[32One common method involves the use of a Diels-Alder reaction to form the bicyclic structure, followed by functionalization to introduce the pentyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Pentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or alcohols, while reduction can produce alkanes or alkenes .

Mechanism of Action

The mechanism of action of 6-Pentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic reactions. The pathways involved may include oxidation-reduction reactions and substitution processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Pentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one is unique due to its pentyl side chain, which imparts different chemical properties and reactivity compared to other similar bicyclic compounds. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry .

Properties

CAS No.

89858-91-3

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

6-pentyl-8-oxabicyclo[3.2.1]oct-6-en-3-one

InChI

InChI=1S/C12H18O2/c1-2-3-4-5-9-6-11-7-10(13)8-12(9)14-11/h6,11-12H,2-5,7-8H2,1H3

InChI Key

PUCZWWNQDLSREK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC2CC(=O)CC1O2

Origin of Product

United States

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